Ferrous ammonium sulfate

Cat. No. B155514

Key on ui cas rn:

10045-89-3

M. Wt: 284.1 g/mol

InChI Key: IMBKASBLAKCLEM-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US08946367B2

Procedure details

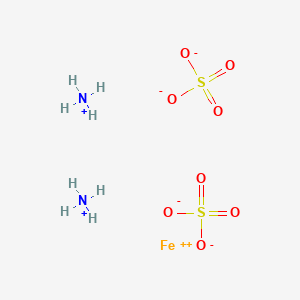

The polymerization of N-vinyl-2-pyrrolidone (VP), dimethylaminopropyl methacrylamide (DMAPMA), and m-TMI-ME carbamate-thiocarbamate (produced in Example 1) in 82:17:1 molar ratio involved the following steps: A 0.5-L, four-neck reaction kettle was equipped with a nitrogen purge, a condenser, a mechanical stirrer, and an oil bath. A monomer solution was prepared by dissolving 5.0 g of m-TMI-ME carbamate-thiocarbamate (from Example 1) in 76.0 g of N-vinyl-2-pyrrolidone and 19.0 g of DMAPMA. Then, 160.0 g of 2-propanol (IPA) was added to the reaction vessel, stirring was started, the vessel was purged with nitrogen and heated to 65° C. over the course of 1 hour. At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA were charged into the reaction kettle. Simultaneously, the monomer solution was fed to the kettle, and was completed in the course of 1 hour. At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 1 hour. At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. Then, starting at t=6 hours, 0.1 g of the intiator dissolved in 1.0 g of IPA was added to the reactor and held for 1 hour. This step was repeated 6 times. Afterward, at t=12 hours, the solvent was exchanged with 200.0 g of deionized water, completed over 1 hour. Simultaneously, three redox system initiator solutions were prepared. Solution A contained 0.01 g of ferrous ammonium sulfate dissolved in 99.99 g of deionized water. Solution B contained 2.52 g of sodium metabisulfite dissolved in 36 g of deionized water. Solution C contained 3.78 g of tert-butyl hydroperoxide 70 (Brand name, manufacturer) dissolved in 18.0 g of deionized water. From t=13 to 24 hours, a charge of 12.0 g of Solution A was added over 10 seconds and then reaction conditions held for 10 minutes. Then, 6.42 g of Solution B were added over 10 seconds, and held for 10 minutes. Finally, 3.63 g of Solution C were added over 10 seconds. At t=24 hours the reaction was stopped and the contents of the kettle were discharged.

[Compound]

Name

Solution A

Quantity

12 g

Type

reactant

Reaction Step Two

[Compound]

Name

Solution B

Quantity

6.42 g

Type

reactant

Reaction Step Three

[Compound]

Name

Solution C

Quantity

3.63 g

Type

reactant

Reaction Step Four

Name

carbamate thiocarbamate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

dimethylaminopropyl methacrylamide

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Eight

[Compound]

Name

0.5-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

carbamate thiocarbamate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

DMAPMA

Quantity

19 g

Type

solvent

Reaction Step Eleven

[Compound]

Name

Solution A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

Solution B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

CC(C1C=C[CH:7]=[C:6]([C:10]([N:13]=[C:14]=[O:15])(C)C)C=1)=C.[C:16](=O)([O-])[NH2:17].[C:20](=S)([O-])N.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C:33](OO)(C)([CH3:35])[CH3:34]>C(N1CCCC1=O)=C.CN(CCCC=C(C)C(N)=O)C.O.[NH4+].[NH4+].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Fe+2].CC(O)C>[CH3:35][C:33]([C:14]([NH:13][CH2:10][CH2:6][CH2:7][N:17]([CH3:16])[CH3:20])=[O:15])=[CH2:34] |f:1.2,3.4.5,10.11.12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.78 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OO

|

Step Two

[Compound]

|

Name

|

Solution A

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Solution B

|

|

Quantity

|

6.42 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Solution C

|

|

Quantity

|

3.63 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

carbamate thiocarbamate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O.C(N)([O-])=S

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O

|

|

Name

|

dimethylaminopropyl methacrylamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)CCCC=C(C(=O)N)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=C)N1C(CCC1)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Ten

[Compound]

|

Name

|

0.5-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O

|

|

Name

|

carbamate thiocarbamate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O.C(N)([O-])=S

|

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

solvent

|

|

Smiles

|

C(=C)N1C(CCC1)=O

|

|

Name

|

DMAPMA

|

|

Quantity

|

19 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)CCCC=C(C(=O)N)C

|

Step Twelve

[Compound]

|

Name

|

Solution A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

99.99 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.01 g

|

|

Type

|

catalyst

|

|

Smiles

|

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]

|

Step Thirteen

[Compound]

|

Name

|

Solution B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

2.52 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Fifteen

[Compound]

|

Name

|

Solution C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with a nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A monomer solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel was purged with nitrogen

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged into the reaction kettle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was completed in the course of 1 hour

|

|

Duration

|

1 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the reaction kettle, which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the reaction kettle, which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was held for 2 hours

|

|

Duration

|

2 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the reaction kettle, which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was held for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

starting at t=6 hours, 0.1 g of the intiator

|

|

Duration

|

6 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 1.0 g of IPA

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reactor

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at t=12 hours

|

|

Duration

|

12 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

completed over 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Simultaneously, three redox system initiator solutions were prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over 10 seconds

|

|

Duration

|

10 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction conditions

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 10 minutes

|

|

Duration

|

10 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At t=24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |